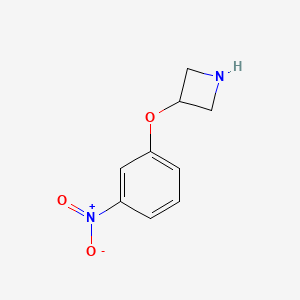

3-(3-Nitrophenoxy)azetidine

描述

Structure

3D Structure

属性

分子式 |

C9H10N2O3 |

|---|---|

分子量 |

194.19 g/mol |

IUPAC 名称 |

3-(3-nitrophenoxy)azetidine |

InChI |

InChI=1S/C9H10N2O3/c12-11(13)7-2-1-3-8(4-7)14-9-5-10-6-9/h1-4,9-10H,5-6H2 |

InChI 键 |

OBOGYFVCVNUEKT-UHFFFAOYSA-N |

SMILES |

C1C(CN1)OC2=CC=CC(=C2)[N+](=O)[O-] |

规范 SMILES |

C1C(CN1)OC2=CC=CC(=C2)[N+](=O)[O-] |

产品来源 |

United States |

Chemical Reactivity and Transformation of 3 3 Nitrophenoxy Azetidine

Reactivity Governed by the Azetidine (B1206935) Ring Strain

Azetidines, as four-membered nitrogen-containing heterocycles, possess significant ring strain, estimated to be around 25.4 kcal/mol. rsc.orgrsc.org This value is intermediate between the highly strained aziridines (approx. 27.7 kcal/mol) and the relatively stable five-membered pyrrolidines (approx. 5.4 kcal/mol). rsc.org This inherent strain is a primary driver of the azetidine ring's reactivity, making it susceptible to reactions that lead to ring-opening, which relieves this strain. rsc.orgresearchwithrutgers.com

While more stable and easier to handle than aziridines, the azetidine ring can be opened under appropriate conditions, typically involving activation of the nitrogen atom. rsc.orgrsc.org This can be achieved through protonation or by using Lewis acids, which makes the ring more susceptible to nucleophilic attack. magtech.com.cn The regioselectivity of these ring-opening reactions is influenced by the electronic and steric nature of the substituents on the ring. magtech.com.cn In nucleophilic ring-opening reactions, the nucleophile generally attacks the carbon atom adjacent to the nitrogen. magtech.com.cn

Reactions Involving the Nitrophenoxy Moiety

The nitrophenoxy portion of the molecule contains two key reactive sites: the nitro group and the aromatic ring.

The nitro group on the aromatic ring is readily susceptible to reduction, a common and well-established transformation in organic synthesis. This reaction converts the nitro group into a primary amine (aniline derivative), which serves as a gateway for further functionalization. A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups in the molecule. youtube.com

Catalytic hydrogenation using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) or Raney nickel is a highly effective method. youtube.comcommonorganicchemistry.com Alternatively, metals such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl2) in acidic media provide milder conditions for the reduction and can offer better chemoselectivity in the presence of other reducible groups. commonorganicchemistry.comresearchgate.net

Table 1: Common Reagents for Aromatic Nitro Group Reduction

| Reagent/System | Conditions & Characteristics | Potential Side Reactions/Considerations |

| H₂/Pd-C | Catalytic hydrogenation; often the method of choice for complete reduction. youtube.comcommonorganicchemistry.com | Can also reduce other functional groups like alkenes or alkynes. May cause dehalogenation. commonorganicchemistry.com |

| Fe/HCl | Uses metallic iron in an acidic medium; a classic and mild method. youtube.com | Stoichiometric amounts of metal are required. |

| Zn/Acid | Zinc powder in an acidic medium (e.g., acetic acid) provides a mild reduction. commonorganicchemistry.comresearchgate.net | Can be chemoselective in the presence of other reducible groups. commonorganicchemistry.com |

| SnCl₂ | Tin(II) chloride offers a mild reduction pathway, tolerant of many functional groups. commonorganicchemistry.com | Often used when other methods are too harsh. |

| Sodium Sulfide (Na₂S) | Useful when hydrogenation or acidic conditions are not compatible; can sometimes be selective. commonorganicchemistry.com | Generally does not reduce aliphatic nitro groups. commonorganicchemistry.com |

The reduction of the nitro group in 3-(3-nitrophenoxy)azetidine would yield 3-(3-aminophenoxy)azetidine, a valuable intermediate for further derivatization.

The benzene (B151609) ring of the nitrophenoxy moiety is subject to both electrophilic and nucleophilic aromatic substitution, with the outcome dictated by the electronic properties of its substituents: the nitro group and the azetidinoxy group.

Electrophilic Aromatic Substitution (EAS): The nitro group (—NO₂) is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic attack. libretexts.org It directs incoming electrophiles to the meta position relative to itself. The ether linkage (—O-Azetidine) is an electron-donating group, which activates the ring and is an ortho, para director. In this compound, these effects are in opposition. The deactivating effect of the nitro group generally dominates, making electrophilic substitution difficult. If a reaction were to occur, the substitution pattern would be complex, influenced by the directing effects of both groups.

Nucleophilic Aromatic Substitution (NAS): In contrast to EAS, nucleophilic aromatic substitution is facilitated by strong electron-withdrawing groups. libretexts.orgyoutube.com The nitro group activates the ring for NAS, particularly at the ortho and para positions relative to it, by stabilizing the negatively charged intermediate (Meisenheimer complex). libretexts.orgyoutube.com Therefore, if a suitable leaving group were present on the ring at a position ortho or para to the nitro group, it could be displaced by a nucleophile. In the case of this compound itself, there is no leaving group other than the azetidinoxy group, whose displacement would cleave the molecule. However, if the ring were further substituted (e.g., with a halogen), the nitro group would direct nucleophilic substitution. libretexts.org

Chemical Modifications at the Azetidine Nitrogen (e.g., N-alkylation, acylation)

The secondary amine within the azetidine ring is a nucleophilic center and can readily undergo a variety of common amine reactions, such as N-alkylation and N-acylation. researchgate.netorientjchem.org

N-Alkylation: This reaction involves treating the azetidine with an alkylating agent, such as an alkyl halide, in the presence of a base to neutralize the acid formed. This process introduces an alkyl group onto the nitrogen atom, forming a tertiary amine. Phase-transfer catalysis can be employed for N-alkylation of nitrogen heterocycles like azetidine. phasetransfercatalysis.com

N-Acylation: The azetidine nitrogen can be acylated using reagents like acyl chlorides or acid anhydrides. orientjchem.org This reaction forms an amide bond and is often used as a method to protect the amine functionality during a multi-step synthesis. orientjchem.org These reactions are typically high-yielding and can often be performed under catalyst-free conditions. orientjchem.org

Ring Expansion and Rearrangement Reactions of Azetidines

Driven by the desire to alleviate ring strain, azetidines can undergo ring expansion and rearrangement reactions to form larger, more stable heterocyclic systems, such as pyrrolidines (five-membered rings). epfl.ch One notable pathway is the Stevens rearrangement. magtech.com.cnchemrxiv.org This process can be initiated by forming an azetidinium ylide, which then undergoes a rsc.orgmagtech.com.cn-shift to expand the ring. For instance, treating an azetidine with a diazo compound in the presence of a copper catalyst can lead to a one-carbon ring expansion to the corresponding pyrrolidine (B122466). nih.gov

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity crucial considerations in its chemical transformations.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. For example:

Mild reduction conditions (e.g., using SnCl₂) would likely be chemoselective for the nitro group, leaving the azetidine ring intact.

Conversely, a strong nucleophile under conditions that promote ring-opening might react with the azetidine ring without affecting the nitro group.

N-acylation with an acyl chloride would selectively occur at the azetidine nitrogen, as it is significantly more nucleophilic than the ether oxygen or the deactivated aromatic ring.

Regioselectivity pertains to the specific position at which a reaction occurs.

In nucleophilic ring-opening of the azetidine, the regioselectivity is determined by the substitution pattern on the ring. magtech.com.cn

For any potential electrophilic aromatic substitution, the regioselectivity would be a complex outcome of the competing directing effects of the meta-directing nitro group and the ortho, para-directing ether linkage.

For nucleophilic aromatic substitution (if a leaving group were present), the nitro group would strongly direct incoming nucleophiles to the ortho and para positions. libretexts.org

By carefully selecting reagents and reaction conditions, chemists can selectively target a specific part of the this compound molecule to achieve a desired chemical transformation. rsc.org

Structure Activity Relationship Sar Studies and Molecular Design Principles for Azetidine Nitrophenoxy Systems

Fundamental Principles of Structure-Activity Relationships in Heterocyclic Chemistry

The exploration of Structure-Activity Relationships (SAR) is a foundational concept in medicinal chemistry and drug discovery, aiming to correlate the chemical structure of a molecule with its biological activity. wikipedia.orgcollaborativedrug.com In the realm of heterocyclic chemistry, these principles are applied to understand how the introduction of different heterocyclic rings and substituents influences the pharmacological or chemical properties of a compound. The primary goal of SAR studies is to identify the key structural features, known as pharmacophores, that are responsible for the desired biological effect. drugdesign.org This allows for the rational design of new molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Key principles of SAR in heterocyclic chemistry include:

Identification of the Pharmacophore: This involves determining the essential structural components and their spatial arrangement necessary for biological activity. For heterocyclic compounds, this includes the nature of the heteroatoms (e.g., nitrogen, oxygen, sulfur), the ring size, and the degree of saturation.

Influence of Substituents: The type, position, and stereochemistry of substituents on the heterocyclic ring can dramatically alter a molecule's properties. Substituents can affect electronic properties (electron-donating or electron-withdrawing), steric hindrance, lipophilicity, and the potential for hydrogen bonding. nih.gov

Bioisosteric Replacement: This strategy involves substituting a part of a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's activity or reducing toxicity. In heterocyclic chemistry, this could involve replacing one heterocycle with another or modifying substituents.

Conformational Analysis: The three-dimensional shape of a molecule is crucial for its interaction with biological targets. The rigidity or flexibility of the heterocyclic ring system can significantly impact binding affinity.

By systematically modifying the structure of a lead heterocyclic compound and evaluating the resulting changes in activity, chemists can build a comprehensive SAR model. This model then guides the synthesis of new analogues with optimized properties. drugdesign.org

Impact of Azetidine (B1206935) Ring System on Molecular Architecture and Function

Molecular Architecture:

Ring Strain: The azetidine ring possesses considerable ring strain (approximately 25.4 kcal/mol), which is intermediate between the highly strained aziridine (B145994) and the more stable pyrrolidine (B122466). rsc.org This inherent strain influences bond angles and lengths, leading to a distinct three-dimensional geometry.

Conformational Rigidity: The four-membered ring is more conformationally restricted than larger, more flexible rings like piperidine. The azetidine ring typically adopts a puckered conformation to alleviate some of the strain. nih.gov This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target.

Defined Vectorial Exit Points: The substituents on the azetidine ring are held in well-defined spatial orientations. This allows for precise control over the positioning of functional groups, which is critical for optimizing interactions with biological macromolecules.

Functional Implications:

Scaffold for Diverse Substitutions: The azetidine ring can be functionalized at various positions, allowing for the introduction of a wide range of substituents to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. nih.gov

Modulation of Physicochemical Properties: The presence of the nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor and introduces a basic center, which can be important for salt formation and aqueous solubility.

Bioisosteric Replacement: Azetidine rings are often used as bioisosteres for other cyclic systems, such as piperidines or pyrrolidines, to alter metabolic pathways or improve target engagement. researchgate.net

Directing Group in Synthesis: The nitrogen atom of the azetidine ring can act as a directing group in chemical reactions, facilitating the regioselective functionalization of adjacent aromatic rings. nih.gov

The unique combination of strain, rigidity, and synthetic accessibility makes the azetidine ring a valuable building block in medicinal chemistry for the construction of novel bioactive molecules. researchgate.net

Influence of the Nitrophenoxy Substituent on Chemical Reactivity and Interactions

The nitrophenoxy group, when attached to the azetidine ring, significantly influences the electronic properties and interaction potential of the entire molecule. The nitro group (-NO2) is a strong electron-withdrawing group, which has profound effects on the aromatic ring and, by extension, the azetidine moiety.

Chemical Reactivity:

Electronic Effects: The nitro group deactivates the phenyl ring towards electrophilic aromatic substitution due to its strong electron-withdrawing nature through both resonance and inductive effects. Conversely, it activates the ring towards nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group. nih.gov

Acidity of Phenolic Proton (in precursor): In the synthesis of nitrophenoxy derivatives from nitrophenols, the nitro group increases the acidity of the phenolic proton, making it more reactive in nucleophilic substitution reactions.

Influence on Azetidine Reactivity: The electronic effects of the nitrophenoxy group can be transmitted to the azetidine ring, potentially influencing the nucleophilicity of the azetidine nitrogen.

Molecular Interactions:

Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, enabling interactions with hydrogen bond donors in biological targets or solvent molecules.

Dipole-Dipole Interactions: The nitro group introduces a strong dipole moment into the molecule, which can contribute to dipole-dipole interactions with polar residues in a binding pocket.

π-Stacking: The electron-deficient nature of the nitrophenyl ring can enhance π-π stacking interactions with electron-rich aromatic systems.

Charge Transfer Complexes: The electron-accepting properties of the nitroaromatic system can facilitate the formation of charge-transfer complexes with electron-donating molecules.

The presence of the nitrophenoxy substituent, therefore, endows the 3-(3-Nitrophenoxy)azetidine molecule with a specific set of electronic and steric properties that dictate its reactivity and its potential to engage in various non-covalent interactions. mdpi.comresearchgate.net

Positional Isomerism Effects on SAR (e.g., comparison with 2-nitrophenoxy and 4-nitrophenoxy analogues)

| Isomer | Position of Nitro Group | Key Electronic Effect on Phenoxy Ring | Potential Impact on Molecular Interactions |

| 2-Nitrophenoxy | Ortho | Strong inductive and resonance electron-withdrawing effects. Potential for intramolecular hydrogen bonding with the ether oxygen. | Steric hindrance near the linkage to the azetidine ring. Altered conformation due to potential intramolecular interactions. |

| 3-Nitrophenoxy | Meta | Primarily inductive electron-withdrawing effect. Resonance effect is minimal at the meta position. | The electronic influence on the ether linkage is less direct than in the ortho and para isomers. The dipole moment of the molecule is different from the other isomers. |

| 4-Nitrophenoxy | Para | Strong inductive and resonance electron-withdrawing effects, delocalizing electron density from the phenoxy oxygen. | Maximizes the electron-withdrawing effect on the phenoxy ring, potentially influencing the reactivity of the azetidine nitrogen. Allows for linear extension of potential interactions. |

This table is generated based on fundamental principles of organic chemistry and may not reflect the full complexity of biological interactions.

Studies on related nitro-containing compounds have demonstrated the significance of the nitro group's position. For instance, in a series of nitro-containing chalcones, the position of the nitro group was found to be a key determinant of their anti-inflammatory and vasorelaxant activities. mdpi.com Specifically, compounds with an ortho-nitro group exhibited the highest anti-inflammatory activity, while those with a para-nitro group showed significant vasorelaxant effects. Similarly, SAR studies on positional isomers of nitrophenoxy-substituted benzimidazoles have highlighted the influence of the nitro group's location on antimicrobial and antitubercular activities. researchgate.net

These findings underscore that altering the position of the nitro group in this compound to the 2- or 4-position would likely result in analogues with distinct biological activity profiles due to changes in steric hindrance, electronic properties, and the ability to form specific intermolecular interactions.

Conformation and Flexibility Analysis of this compound

Azetidine Ring Puckering:

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. The degree of puckering and the preferred conformation can be influenced by the nature and orientation of the substituents. nih.gov For a 3-substituted azetidine, the substituent can occupy either an axial or an equatorial-like position, and the equilibrium between these conformers will depend on steric and electronic factors.

Rotational Freedom:

The molecule possesses rotational freedom around the C3-O bond of the azetidine and the O-C1 bond of the phenyl ring. The preferred dihedral angles will be those that minimize steric clashes between the azetidine ring and the nitrophenyl group. The presence of the nitro group, particularly in the ortho position, could introduce significant steric hindrance that would restrict rotation around the O-C1 bond.

Computational Modeling and Spectroscopic Studies:

Computational methods, such as molecular mechanics and quantum chemical calculations, can be employed to predict the low-energy conformations of this compound. These studies can provide insights into the preferred puckering of the azetidine ring and the torsional angles of the phenoxy substituent. Experimental techniques like NMR spectroscopy can provide information about the solution-state conformation and the dynamics of the molecule. researchgate.net

Understanding the conformational landscape of this compound is essential for designing molecules that can adopt the optimal geometry for binding to a specific biological target.

Rational Design Strategies for Modulating this compound Reactivity

Based on the SAR principles discussed, several rational design strategies can be employed to modulate the reactivity and potential biological activity of this compound.

| Strategy | Modification | Rationale | Expected Outcome |

| Azetidine Ring Substitution | Introduction of substituents at the N1 or C2/C4 positions of the azetidine ring. | To alter the steric profile, basicity of the nitrogen, and introduce new interaction points. | Modified solubility, metabolic stability, and binding affinity. |

| Nitrophenoxy Ring Modification | a) Altering the position of the nitro group (ortho, para). b) Introducing additional substituents on the phenyl ring (e.g., halogens, alkyl, alkoxy groups). c) Replacing the nitro group with other electron-withdrawing or electron-donating groups. | a) To probe the effect of positional isomerism on activity. b) To fine-tune electronic properties and explore additional binding pockets. c) To systematically evaluate the role of the nitro group's electronic and steric properties. | a) Potentially different activity profiles and selectivities. b) Enhanced potency or altered physicochemical properties. c) Identification of bioisosteres with potentially improved properties. |

| Linker Modification | a) Replacing the ether linkage with other functionalities (e.g., amine, sulfide, sulfone). b) Introducing a spacer between the azetidine and phenoxy rings. | a) To change the geometry and electronic communication between the two ring systems. b) To increase conformational flexibility and access different regions of a binding site. | a) Altered chemical stability and hydrogen bonding capacity. b) Potentially improved binding through better spatial orientation of the pharmacophoric elements. |

| Stereochemical Control | If chiral centers are introduced, synthesis and evaluation of individual enantiomers. | Enantiomers often exhibit different biological activities and metabolic profiles. | Identification of the eutomer (the more active enantiomer) and improved therapeutic index. |

This table provides a conceptual framework for the rational design of analogues based on this compound.

By systematically applying these design strategies, it is possible to create a library of analogues around the this compound scaffold. The subsequent evaluation of these compounds would lead to a more comprehensive understanding of the SAR for this chemical class and could result in the identification of molecules with optimized properties for a desired application.

Computational Chemistry and Spectroscopic Characterization Relevant to 3 3 Nitrophenoxy Azetidine

Computational Studies of Azetidine (B1206935) Ring Systems

Computational chemistry offers powerful tools to investigate molecules like 3-(3-nitrophenoxy)azetidine, providing insights that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and reactivity of organic molecules, including those with azetidine rings. DFT calculations are employed to optimize molecular geometries, determine electronic properties, and model reaction pathways. For instance, DFT has been used to optimize the structures of azetidine-2-carbonitrile (B3153824) derivatives as a preliminary step for generating molecular descriptors in QSAR studies. nih.gov These calculations provide foundational data on bond lengths, angles, and charge distributions, which are critical for understanding the molecule's inherent stability and potential interaction sites.

Furthermore, DFT studies can elucidate the electronic structure of complex systems, such as the azetidine radical cation, providing a detailed picture of electron distribution and magnetic properties. acs.org The method is also applied to understand reaction mechanisms, such as the formation of azetidine rings, by calculating the energies of transition states and intermediates. The choice of functional and basis set, such as B3LYP/6-31G*, is crucial for obtaining accurate results that correlate well with experimental data. nih.gov

Table 1: Applications of DFT in the Study of Azetidine Systems

| Application Area | Description | Relevance to this compound |

|---|---|---|

| Geometry Optimization | Calculation of the lowest-energy three-dimensional structure. | Predicts bond lengths, bond angles, and the overall conformation of the molecule. |

| Electronic Properties | Determination of dipole moment, charge distribution, and electrostatic potential maps. | Identifies electron-rich and electron-poor regions, suggesting sites for nucleophilic or electrophilic attack. |

| Reactivity Indices | Calculation of parameters that predict how and where a molecule will react. | Helps understand the influence of the nitrophenoxy group on the reactivity of the azetidine ring. |

| Spectroscopic Parameters | Prediction of vibrational frequencies (IR) and NMR chemical shifts. | Aids in the interpretation of experimental spectroscopic data. |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and localization of these orbitals are key to understanding a molecule's behavior as a nucleophile (electron donor, related to the HOMO) or an electrophile (electron acceptor, related to the LUMO). youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. libretexts.org For this compound, the electron-withdrawing nitro group on the phenoxy substituent is expected to lower the energy of the LUMO, potentially narrowing the HOMO-LUMO gap and influencing the molecule's electronic properties and reactivity. Computational analyses can precisely quantify these effects, revealing how substituent groups tune the electronic structure. rsc.org

Table 2: Role of Frontier Orbitals in Chemical Reactivity

| Orbital | Role | Implication for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Acts as an electron donor. The higher its energy, the more nucleophilic and easily oxidized the molecule is. youtube.comyoutube.comlibretexts.org |

| LUMO | Lowest Unoccupied Molecular Orbital | Acts as an electron acceptor. The lower its energy, the more electrophilic and easily reduced the molecule is. youtube.comyoutube.comlibretexts.org |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally corresponds to higher chemical reactivity and lower kinetic stability. libretexts.org |

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For flexible structures like the azetidine ring, MD simulations provide invaluable insights into conformational preferences and dynamics. The four-membered azetidine ring is not planar and can adopt puckered conformations. nih.gov

Studies on azetidine-containing peptides, such as those incorporating L-azetidine-2-carboxylic acid (Aze), have used MD simulations to explore their conformational behavior in different environments. nih.gov These simulations revealed that the azetidine ring has a significant impact on the peptide backbone, for example, showing a greater propensity to undergo trans→cis peptide bond isomerization compared to proline. nih.gov Such computational analyses can predict the most stable conformations of this compound, the dynamics of the ring-puckering, and the orientation of the 3-nitrophenoxy substituent relative to the azetidine ring.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent analogues.

Several QSAR studies have been successfully conducted on azetidine derivatives. For example, a QSAR model was developed for a series of azetidine-2-carbonitriles to predict their antimalarial activity against P. falciparum. nih.gov In such studies, molecular descriptors (representing physicochemical properties like steric, electronic, and topological features) are calculated for each molecule and correlated with their experimentally determined biological activity using statistical methods like multiple linear regression. nih.govresearchgate.net A robust QSAR model can then be used to predict the activity of untested compounds, including novel derivatives of this compound, thereby prioritizing synthetic efforts. nih.gov

Table 3: Example of a QSAR Model for Azetidine-2-carbonitrile Derivatives nih.gov

| Statistical Parameter | Value | Description |

|---|---|---|

| R² | 0.9465 | The coefficient of determination, indicating the goodness of fit of the model. |

| Q²cv | 0.8981 | The cross-validated R², indicating the internal predictive ability of the model. |

| R²pred | 0.6915 | The R² for the external test set, indicating the external predictive power of the model. |

Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry)

The structural elucidation of newly synthesized compounds like this compound relies on a combination of spectroscopic techniques. Infrared (IR) spectroscopy is used to identify functional groups, such as the N-H bond in the azetidine ring, C-O ether linkage, and the nitro (NO₂) group. ijrar.orgchemicalbook.com Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. rsc.orgadelaide.edu.aunist.gov Nuclear Magnetic Resonance (NMR) spectroscopy, however, is the most powerful tool for determining the detailed connectivity and stereochemistry of the molecule. ijrar.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is indispensable for the definitive structural characterization of this compound. Although specific spectral data for this compound are not available in the cited literature, the expected chemical shifts and coupling patterns can be predicted based on the known spectra of related substituted azetidines and general spectroscopic principles. rsc.orgnih.govchemicalbook.commdpi.com

¹H NMR Spectroscopy : The proton spectrum is expected to show distinct signals for the azetidine ring protons and the aromatic protons of the nitrophenoxy group. The proton at C3 would appear as a multiplet, coupled to the protons at C2 and C4. The protons at C2 and C4, being adjacent to the nitrogen atom, would also appear as multiplets, likely in the range of 3.5-4.5 ppm, depending on the solvent and N-substitution. The aromatic protons on the 3-nitrophenyl ring would appear further downfield (typically 7.0-8.5 ppm), with splitting patterns determined by their relative positions (ortho, meta, para) to the nitro and ether groups. The N-H proton, if present (i.e., on an unsubstituted azetidine nitrogen), would likely appear as a broad singlet.

¹³C NMR Spectroscopy : The carbon spectrum would complement the ¹H NMR data. The carbons of the azetidine ring (C2, C3, and C4) would resonate in the aliphatic region, typically between 40 and 70 ppm. The C3 carbon, being attached to the oxygen of the phenoxy group, would be shifted downfield relative to C2 and C4. The aromatic carbons would appear in the 110-160 ppm range, with the carbon attached to the nitro group being significantly deshielded.

Two-dimensional NMR techniques, such as COSY (¹H-¹H correlation) and HSQC/HMQC (¹H-¹³C correlation), would be crucial to unambiguously assign each proton and carbon signal and confirm the connectivity between the azetidine ring and the 3-nitrophenoxy substituent. researchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Notes |

|---|---|---|---|

| Azetidine C2/C4 | ~3.5 - 4.5 (m) | ~45 - 60 | Protons and carbons adjacent to nitrogen. Exact shift depends on N-substitution. |

| Azetidine C3 | ~4.8 - 5.5 (m) | ~65 - 75 | Methine proton/carbon attached to the electronegative oxygen atom. |

| Azetidine N-H | Variable (br s) | - | If N is unsubstituted; position is solvent-dependent and may exchange. |

| Aromatic C1' | - | ~155 - 160 | Carbon attached to the ether oxygen. |

| Aromatic C2' | ~7.5 - 7.7 (d or t) | ~110 - 115 | Ortho to ether, meta to nitro. |

| Aromatic C3' | - | ~148 - 152 | Carbon attached to the nitro group. |

| Aromatic C4' | ~8.0 - 8.2 (d) | ~120 - 125 | Ortho to nitro, meta to ether. |

| Aromatic C5' | ~7.6 - 7.8 (t) | ~130 - 135 | Meta to both groups. |

| Aromatic C6' | ~7.8 - 8.0 (d) | ~115 - 120 | Ortho to ether, ortho to nitro. |

Note: Predicted values are estimates based on general principles and data for analogous structures. Actual values may vary.

Vibrational Analysis by Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display a series of characteristic absorption bands corresponding to its distinct structural components: the azetidine ring, the nitrophenyl group, and the ether linkage.

The nitroaromatic portion of the molecule gives rise to two prominent and characteristic stretching vibrations. orgchemboulder.comspectroscopyonline.comblogspot.comorgchemboulder.com Strong asymmetric and symmetric stretches for the N-O bonds of the nitro group are anticipated. Conjugation with the aromatic ring typically shifts these bands to lower wavenumbers compared to aliphatic nitro compounds. blogspot.comorgchemboulder.com

The aryl ether linkage presents another set of diagnostic peaks. Aryl alkyl ethers typically show two strong bands for the C-O-C stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. blogspot.comyoutube.comspectroscopyonline.com The presence of these bands, coupled with the absence of a broad O-H stretch (around 3200-3600 cm⁻¹), would confirm the ether functionality. youtube.com

The azetidine ring contributes to the spectrum primarily in the fingerprint region and the C-H stretching region. The C-H stretching vibrations of the CH₂ groups in the saturated ring are expected just below 3000 cm⁻¹. libretexts.org The N-H stretching of the secondary amine in the azetidine ring would typically appear as a medium-intensity band in the 3300-3500 cm⁻¹ region. libretexts.org Furthermore, various bending, rocking, and deformation modes of the azetidine ring structure are expected at lower frequencies. researchgate.net For the parent azetidine molecule, for instance, a β-CH₂ rock and a ring deformation mode have been observed at approximately 737 cm⁻¹ and 648 cm⁻¹, respectively. researchgate.net

The expected characteristic IR absorption bands for this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Azetidine N-H | N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Azetidine C-H | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Nitro (Ar-NO₂) | Asymmetric N-O Stretch | 1500 - 1550 | Strong |

| Nitro (Ar-NO₂) | Symmetric N-O Stretch | 1290 - 1360 | Strong |

| Aryl Ether (Ar-O-C) | Asymmetric C-O Stretch | 1200 - 1300 | Strong |

| Aryl Ether (Ar-O-C) | Symmetric C-O Stretch | 1010 - 1050 | Strong |

Mass Spectrometric Identification and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. whitman.edu When this compound is subjected to ionization, typically by electron impact (EI), it forms a molecular ion (M•+) which is energetically unstable and breaks down into smaller, characteristic fragment ions. libretexts.orgchemguide.co.uk

The fragmentation of this compound is expected to be dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group, either as a nitrogen dioxide radical (•NO₂, 46 Da) or as a nitric oxide radical (•NO, 30 Da). researchgate.netyoutube.com The loss of •NO₂ from the molecular ion would be a primary and highly indicative fragmentation step.

Another major fragmentation pathway would involve the cleavage of the ether bond. For aryl ethers, cleavage of the bond between the oxygen and the alkyl carbon (β-cleavage to the ring) is common. miamioh.eduscribd.com This would result in the formation of a stable 3-nitrophenoxy radical or a 3-nitrophenoxide anion, and a corresponding azetidinyl cation. Subsequent fragmentation of the aromatic portion could involve the loss of CO. scribd.com

The azetidine ring itself can undergo fragmentation, typically through the loss of small neutral molecules like ethene (C₂H₄, 28 Da) after initial ring opening. Alpha-cleavage next to the nitrogen atom is also a characteristic fragmentation pattern for cyclic amines, leading to the loss of an alkyl radical. miamioh.edu

A plausible fragmentation pathway would begin with the molecular ion, which then undergoes competing fragmentations including the loss of •NO₂, cleavage at the ether linkage, and fragmentation of the azetidine ring.

| Proposed Fragment Ion | Plausible Origin | m/z (Mass/Charge Ratio) |

|---|---|---|

| [C₉H₁₀N₂O₃]•+ (Molecular Ion) | Parent Molecule | 194 |

| [C₉H₁₀N₂O]•+ | M - O₂ | 162 |

| [C₉H₁₀NO₃]+ | Loss of N from azetidine | 180 |

| [C₆H₄NO₂]• | Cleavage of C-O ether bond | 122 |

| [C₆H₅O]•+ | Loss of NO₂ from nitrophenoxy moiety | 93 |

| [C₃H₆N]+ | Cleavage of C-O ether bond | 56 |

| [NO₂]+ | Nitro group | 46 |

| [NO]+ | Loss of O from NO₂ group | 30 |

X-ray Crystallography of Azetidine and Nitrophenyl Derivatives for Structural Insights

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and conformations. While the specific crystal structure of this compound is not detailed in the available literature, valuable insights can be inferred from the crystallographic analysis of related azetidine and nitrophenyl derivatives. acs.orgnih.govnih.gov

Studies on various azetidine derivatives consistently show that the four-membered ring is not planar but adopts a puckered conformation. nih.gov This puckering helps to alleviate the significant ring strain inherent in a planar four-membered ring. The degree of puckering and the preferred conformation (e.g., equatorial or axial positioning of substituents) are influenced by the nature and size of the substituents on the ring. For this compound, the bulky nitrophenoxy group at the C3 position would significantly influence this conformation.

Crystallographic data for nitrophenyl-containing compounds, such as 4-(4-nitrophenyl)thiomorpholine, provide expected geometric parameters for the nitrophenyl group. mdpi.com The nitro group is typically coplanar, or nearly coplanar, with the benzene (B151609) ring to maximize resonance stabilization. The C-N bond length between the ring and the nitro group, and the N-O bond lengths within the nitro group, are well-established.

| Structural Feature | Expected Observation based on Derivatives | Reference Compound Class |

|---|---|---|

| Azetidine Ring Conformation | Non-planar, puckered structure | Azetidine derivatives nih.gov |

| Substituent Position | Nitrophenoxy group likely in a quasi-equatorial position to minimize steric hindrance | Substituted cycloalkanes |

| Nitrophenyl Group Geometry | Planar or near-planar arrangement of the aromatic ring and the NO₂ group | Nitrophenyl derivatives mdpi.com |

| C(aromatic)-N Bond Length | Approximately 1.45 - 1.48 Å | Nitrophenyl derivatives nih.gov |

| N-O Bond Length | Approximately 1.22 - 1.25 Å | Nitrophenyl derivatives nih.gov |

| Intermolecular Interactions | N-H···O or N-H···N hydrogen bonding; potential π-π stacking of aromatic rings | General crystal structures |

Applications of Computational Chemistry in Predicting Synthetic Pathways and Reactivity

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes, elucidation of mechanisms, and design of novel synthetic pathways. nih.gov For challenging targets like functionalized azetidines, these methods are particularly valuable. mit.edubioquicknews.com The synthesis of the strained four-membered azetidine ring can be difficult, and computational models help to mitigate the need for extensive trial-and-error experimentation. mit.edu

One major application is the prediction of synthetic feasibility and substrate scope. Researchers have successfully used computational models, often based on Density Functional Theory (DFT), to predict which combinations of reactants will lead to the formation of azetidines. mit.edunih.gov For instance, in photocatalyzed reactions that combine alkenes and oximes to form azetidines, computational screening can be performed by calculating the frontier orbital energies of the reactants. mit.edu These calculations help determine whether a given pair of substrates will have a favorable electronic match to react, thereby guiding the selection of starting materials for laboratory synthesis. mit.edubioquicknews.com

Computational methods are also crucial for understanding reaction mechanisms. By modeling the transition states and intermediates along a proposed reaction coordinate, chemists can determine the most likely pathway for a reaction. This is vital for optimizing reaction conditions (e.g., catalyst choice, solvent, temperature) and for explaining observed stereoselectivity or regioselectivity. For azetidine synthesis via intramolecular aminolysis of epoxy amines, DFT studies have been used to explain why different isomers lead to different ring-closing selectivities, attributing the outcome to the coordination of the catalyst with the substrate. nih.gov

Furthermore, computational chemistry provides insights into the reactivity of the final azetidine product. The inherent ring strain of azetidines drives their unique reactivity. rsc.orgrsc.org Computational models can quantify this strain energy and predict how the molecule will behave in subsequent reactions, such as ring-opening or further functionalization. This predictive capability accelerates the development of azetidine-containing molecules for various applications, including medicinal chemistry.

Advanced Research Applications of Azetidine and Nitrophenoxy Derivatives in Chemical Synthesis

3-(3-Nitrophenoxy)azetidine as a Building Block in Complex Molecule Synthesis

This compound serves as a bifunctional building block, offering two primary sites for chemical modification: the secondary amine of the azetidine (B1206935) ring and the nitro group on the phenyl ring. The azetidine nitrogen can undergo N-alkylation, N-acylation, or N-arylation to introduce a wide variety of substituents, extending the molecular framework. Simultaneously, the nitro group can be reduced to an amine, which can then participate in amide bond formation, reductive amination, or diazotization, leading to a diverse array of more complex structures.

The synthesis of such complex molecules often leverages the inherent reactivity of the strained azetidine ring. arkat-usa.org Methodologies for creating functionalized azetidines include the cyclization of 1,3-difunctionalized compounds, ring expansion of aziridines, and nucleophilic substitutions on pre-formed azetidine rings. arkat-usa.org For instance, this compound can be conceptualized as being derived from a nucleophilic substitution reaction between 3-hydroxyazetidine and 3-nitrophenol (B1666305).

The resulting compound is a valuable intermediate. The rigid azetidine core acts as a scaffold, holding the nitrophenoxy group in a defined spatial orientation. This pre-organization is crucial in the synthesis of molecules designed for specific biological targets or material properties. The versatility of azetines as building blocks is highlighted by their use in synthesizing sophisticated, stereodefined 2,3-disubstituted azetidines through methods like hydrogenation. organic-chemistry.org

Role of Azetidine Derivatives in Polymer Synthesis and Advanced Materials

Azetidine and its derivatives are key monomers in the synthesis of advanced polymers and materials due to their ability to undergo cationic ring-opening polymerization (CROP). acs.org This process leads to the formation of poly(propylenimine) (PPI), a polymer with a repeating propyleneamine unit. acs.orgrsc.org The resulting PPIs are often hyperbranched and possess a distribution of primary, secondary, and tertiary amines, which are crucial for various applications. researchgate.netosti.gov

One of the most significant applications of azetidine-based polymers is in the field of carbon dioxide (CO2) capture. researchgate.net When impregnated into mesoporous silica (B1680970) supports like SBA-15, branched PPIs create highly effective composite adsorbents for CO2. acs.orgdocumentsdelivered.com The high density of amine sites within the polymer structure allows for efficient chemisorption of CO2. The synthesis conditions of the PPI, such as reaction time, temperature, and monomer-to-initiator ratio, can be tuned to control the amine distribution and, consequently, the CO2 capture performance. acs.orgresearchgate.net

Furthermore, the azetidine scaffold is being explored in the development of novel energetic materials. acs.orgchemrxiv.org The inherent ring strain of the four-membered ring contributes to the energy density of the resulting compounds, as this energy is released upon decomposition. rsc.org By incorporating energetic functionalities, such as nitro groups, onto the azetidine ring, researchers can design and synthesize new materials with high decomposition temperatures, high densities, and superior detonation performance. chemrxiv.orgrsc.orgresearchgate.net The use of visible-light-mediated reactions, like the aza Paternò–Büchi reaction, has enabled the scalable synthesis of various functionalized azetidines for this purpose. acs.org The stereochemistry of the substituents on the azetidine ring has been shown to have a significant impact on the physical and energetic properties of these materials. chemrxiv.org

| Material Class | Azetidine Derivative Role | Key Properties | Potential Application |

| Polymer Adsorbents | Monomer for Poly(propylenimine) | High amine density, branched structure | CO2 Capture from air and flue gas researchgate.netnih.gov |

| Energetic Materials | Strained energetic scaffold | High ring strain energy, high density | Melt-castable explosives, propellants acs.orgchemrxiv.org |

Development of Chiral Azetidine Scaffolds for Asymmetric Synthesis

Chiral, enantiomerically pure azetidine derivatives are highly valuable as ligands and organocatalysts in asymmetric synthesis. birmingham.ac.ukresearchgate.net Their rigid, four-membered ring structure provides a well-defined chiral environment that can effectively control the stereochemical outcome of a chemical reaction. researchgate.net Since the 1990s, various chiral azetidine-based catalysts have been successfully employed in a range of asymmetric transformations, including Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. birmingham.ac.uk

The synthesis of these chiral scaffolds is a critical area of research. Methodologies to produce enantiomerically pure azetidines include leveraging the chiral pool, asymmetric cyclization reactions, and the resolution of racemic mixtures. For example, a practical and flexible synthesis of chiral azetidin-3-ones has been developed using a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, which are accessible through chiral sulfinamide chemistry. nih.gov Another powerful method is the [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, which can be used to construct functionalized chiral azetidines. nih.govresearchgate.net

Once synthesized, these chiral azetidines are incorporated into catalyst systems. For example, azetidinylmethanols have been used as chiral catalysts for the highly enantioselective addition of diethylzinc (B1219324) to both aromatic and aliphatic aldehydes. researchgate.net Copper catalysts paired with chiral bisoxazoline ligands derived from azetidine scaffolds have been used for the asymmetric synthesis of complex spiro[azetidine-3,3′-indoline] derivatives. mdpi.com

| Asymmetric Reaction | Type of Chiral Azetidine Scaffold | Typical Outcome |

| Diethylzinc Addition | N-substituted-azetidinyl(diphenyl)methanols | High enantioselectivity for aromatic & aliphatic aldehydes researchgate.net |

| Domino Kinugasa/Aryl C-C Coupling | Azetidine-derived bisoxazoline ligands with Cu(I) | High diastereoselectivity for spiro[azetidine-indoline]diones mdpi.com |

| [2+2] Cycloaddition | Chiral phosphoric acid with B(C6F5)3 | Excellent stereoselectivity for chiral azetidines researcher.life |

| Henry (Nitroaldol) Reaction | Azetidine-derived organocatalysts | Asymmetric C-C bond formation birmingham.ac.uk |

Azetidine-Based Scaffolds in Medicinal Chemistry Beyond the Prohibited Scope

The azetidine ring is an increasingly important scaffold in modern medicinal chemistry. nih.govlifechemicals.com Its appeal stems from a unique set of physicochemical properties that it can impart to a larger molecule. researchgate.net As a small, rigid, and polar heterocycle, it serves as a "conformationally restricted" building block. enamine.net This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. enamine.net

One of the primary roles of the azetidine scaffold is to improve the pharmacokinetic profile of drug candidates. researchgate.net Compared to more common five- and six-membered rings like pyrrolidine (B122466) and piperidine, azetidines often lead to:

Increased Aqueous Solubility: The polarity of the nitrogen atom in the small ring can enhance solubility, a crucial factor for drug formulation and absorption. nih.gov

Lower Lipophilicity: Azetidine-containing compounds frequently exhibit lower lipophilicity (logP) compared to their larger ring analogs, which can be beneficial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netacs.org

Improved Metabolic Stability: The azetidine ring can enhance resistance to oxidative metabolism by drug-metabolizing enzymes, such as cytochrome P450s. researchgate.netacs.org

Three-Dimensionality: The non-planar, puckered nature of the azetidine ring allows chemists to project substituents into three-dimensional space, enabling more precise and effective interactions with complex protein binding sites. researchgate.net

Azetidines also function as valuable bioisosteres. For example, the N-SF5 azetidine group has been explored as a potential bioisosteric replacement for N-tBu (tert-butyl) groups, offering similar steric bulk but with different electronic properties and enhanced stability. acs.org The synthesis and diversification of densely functionalized azetidine ring systems allow for the creation of large libraries of fused, bridged, and spirocyclic compounds for screening in drug discovery programs. nih.gov

Design and Synthesis of New Heterocyclic Compounds Incorporating Azetidine and Nitrophenoxy Moieties

The creation of novel heterocyclic compounds that merge the structural features of both azetidine and nitrophenoxy groups is a key objective in synthetic chemistry. The general strategy for synthesizing a molecule like this compound typically involves the coupling of a 3-functionalized azetidine precursor with a nitrophenol derivative.

A common and direct approach is the nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgchemistrysteps.com In this mechanism, a nucleophile displaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups. wikipedia.orglibretexts.org For this specific synthesis, the secondary amine of azetidine could act as the nucleophile, and a compound like 1-fluoro-3-nitrobenzene (B1663965) would serve as the electrophilic partner. The nitro group in the meta position, while not as strongly activating as ortho or para substituents, still renders the aromatic ring sufficiently electron-deficient for the substitution to occur, often under thermal conditions or with base catalysis. libretexts.orglibretexts.org

Alternatively, a Williamson ether synthesis-type reaction can be employed. This involves using a protected 3-hydroxyazetidine, which is deprotonated with a base to form an alkoxide. This nucleophilic alkoxide then displaces a suitable leaving group (e.g., a halide) from a nitrophenyl ring.

| Synthetic Strategy | Azetidine Precursor | Nitrophenoxy Precursor | Key Reaction Type |

| Nucleophilic Aromatic Substitution (SNAr) | Azetidine (or N-protected azetidine) | 1-Fluoro-3-nitrobenzene | Addition-Elimination chemistrysteps.com |

| Williamson Ether Synthesis | N-Boc-3-hydroxyazetidine | 3-Nitrophenol (using Mitsunobu conditions) or 1-fluoro-3-nitrobenzene | SN2-type displacement |

| Palladium-Catalyzed Buchwald-Hartwig Amination | Azetidine (or N-protected azetidine) | 1-Bromo-3-nitrobenzene | Reductive Elimination |

Once formed, these hybrid molecules can be further elaborated. The azetidine nitrogen can be functionalized, or the nitro group can be chemically transformed. For instance, reduction of the nitro group to an aniline (B41778) provides a handle for amide coupling, sulfonamide formation, or the synthesis of other heterocyclic rings, such as benzimidazoles, thereby expanding the molecular diversity accessible from this core scaffold. The development of new synthetic methods, such as visible-light-mediated aza Paternò–Büchi reactions, continues to expand the toolkit for creating diverse and complex azetidine-containing molecules. acs.orgnih.gov

Future Research Directions and Challenges for 3 3 Nitrophenoxy Azetidine

Development of Novel and Sustainable Synthetic Routes

The construction of the azetidine (B1206935) ring is an intrinsically challenging endeavor due to its significant ring strain, which often leads to low yields and the need for harsh reaction conditions in traditional synthetic approaches. rsc.org Future research will undoubtedly focus on the development of more efficient, sustainable, and scalable methods for the synthesis of 3-(3-nitrophenoxy)azetidine.

A primary challenge lies in the late-stage introduction of the 3-nitrophenoxy moiety onto a pre-formed azetidine core or, conversely, the formation of the azetidine ring from a precursor already bearing this substituent. Both strategies present distinct hurdles. The former requires robust methods for the functionalization of the azetidine C3 position, while the latter necessitates that the nitrophenoxy group is stable to the cyclization conditions.

Promising avenues for future synthetic development include:

Photocatalysis: Visible-light-mediated reactions have emerged as a powerful tool in organic synthesis. researchgate.net The development of a photocatalytic method for the coupling of 3-nitrophenol (B1666305) with a suitable 3-substituted azetidine precursor could offer a mild and efficient route to the target molecule.

Palladium-Catalyzed C-N Cross-Coupling: Building on the extensive work in palladium-catalyzed amination, research into the intramolecular C-H amination of precursors containing the 3-nitrophenoxy group could provide a direct and atom-economical pathway to the azetidine ring. rsc.org

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control, particularly for reactions that are highly exothermic or involve unstable intermediates. rsc.orgmdpi.com A flow-based synthesis of this compound could enable a more streamlined and industrially viable production process.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Photocatalytic Coupling | Mild reaction conditions, high functional group tolerance | Catalyst design, optimization of light source and reaction time |

| Intramolecular C-H Amination | High atom economy, direct formation of the azetidine ring | Catalyst stability, regioselectivity of C-H activation |

| Continuous Flow Synthesis | Enhanced safety and scalability, precise process control | Reactor design, optimization of flow parameters |

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is expected to be dictated by the interplay between the strained azetidine ring and the electronic properties of the 3-nitrophenoxy substituent. The ring strain of approximately 25.4 kcal/mol makes the azetidine susceptible to ring-opening reactions, providing a pathway to a variety of functionalized acyclic compounds. rsc.org

Future research should aim to systematically explore the reactivity of this molecule, including:

Ring-Opening Reactions: Investigation of nucleophilic and electrophilic ring-opening reactions at the C-N bonds of the azetidine ring. The nature of the products will be highly dependent on the reagents and reaction conditions employed.

Functionalization of the Azetidine Nitrogen: The secondary amine of the azetidine ring is a prime site for further functionalization through reactions such as N-alkylation, N-acylation, and N-arylation, allowing for the generation of a diverse library of derivatives.

Modification of the Aromatic Ring: The nitro group on the phenoxy moiety is a versatile functional handle. Its reduction to an amine would provide a key intermediate for the synthesis of a wide range of new analogues through, for example, amide bond formation or diazotization reactions. frontiersin.org

Strain-Release Driven Reactions: The inherent ring strain can be harnessed to drive reactions that would otherwise be thermodynamically unfavorable, opening up new avenues for complex molecule synthesis. rsc.org

| Reaction Type | Potential Products | Research Focus |

| Nucleophilic Ring-Opening | Functionalized amino alcohols | Exploring a range of nucleophiles and catalytic systems |

| N-Functionalization | N-alkylated/acylated derivatives | Development of selective and high-yielding protocols |

| Nitro Group Reduction | 3-(3-Aminophenoxy)azetidine | Optimization of reduction conditions to preserve the azetidine ring |

Advanced Computational Modeling for Precise Molecular Engineering

In silico methods are poised to play a pivotal role in accelerating the research and development of this compound and its derivatives. nih.gov The use of advanced computational modeling can provide deep insights into the molecule's properties and reactivity, thereby guiding experimental work and reducing the need for extensive trial-and-error synthesis and screening.

Future computational studies should focus on:

Conformational Analysis: A thorough understanding of the preferred three-dimensional structure of this compound is crucial for designing molecules with specific biological activities.

Reactivity Prediction: Density Functional Theory (DFT) calculations can be employed to model reaction pathways and predict the regioselectivity and stereoselectivity of various transformations. frontiersin.org This will be invaluable in planning synthetic routes and exploring novel reactivity.

Pharmacophore Modeling and Virtual Screening: If a particular biological target is identified, computational methods can be used to design new analogues of this compound with improved binding affinity and pharmacokinetic properties.

| Computational Method | Application | Expected Outcome |

| Molecular Mechanics (MM) | Conformational searching and analysis | Identification of low-energy conformers |

| Density Functional Theory (DFT) | Calculation of reaction energies and transition states | Prediction of reaction outcomes and mechanisms |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity | Design of more potent analogues |

Integration with Emerging Technologies in Organic Synthesis

The future of organic synthesis lies in the integration of cutting-edge technologies that enable faster, more efficient, and more sustainable chemical production. researchgate.net For a molecule like this compound, the adoption of such technologies will be crucial for its transition from a laboratory curiosity to a readily accessible building block.

Key technological integrations to be explored include:

Automated Synthesis: The use of automated synthesis platforms can significantly accelerate the optimization of reaction conditions and the generation of libraries of derivatives for biological screening.

High-Throughput Experimentation (HTE): HTE techniques can be used to rapidly screen a wide range of catalysts, solvents, and other reaction parameters to identify optimal conditions for the synthesis and functionalization of this compound.

Machine Learning: Machine learning algorithms can be trained on experimental data to predict reaction outcomes and suggest optimal reaction conditions, further accelerating the pace of research.

The convergence of these emerging technologies with advanced synthetic and computational methods will undoubtedly unlock the full potential of this compound and pave the way for its application in a wide range of scientific disciplines.

常见问题

Q. What mechanistic insights explain the azetidine ring’s role in modulating enzyme inhibition?

- The ring’s conformation restricts rotational freedom, optimizing binding to enzyme active sites (e.g., kinases). Ring-opening via hydrolysis generates reactive intermediates that covalently modify catalytic residues, as shown in MALDI-TOF studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。